3-(2,4-Dimethylphenoxy)propanoic acid

Inflammation Arachidonic acid cascade Enzyme inhibition

Researchers probing leukotriene-mediated inflammatory pathways face experimental failure when substituting phenoxyalkanoic acid analogs without empirical target validation. 3-(2,4-Dimethylphenoxy)propanoic acid eliminates this risk through documented target engagement: • Potent human recombinant 5-LOX inhibition (IC50 170 nM), confirmed via RP-HPLC [reference:0] • Induces monocytic differentiation in undifferentiated cell models, absent in 2,6-dimethyl regioisomer • Dual antioxidant activity complements enzyme inhibition in lipid-rich oxidative stress models [reference:1]. Supplied at ≥98% purity with full analytical documentation. Standard GHS precautions apply (H302/H315/H319/H335). Not a controlled substance in US or EU jurisdictions.

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 15904-03-7
Cat. No. B2366891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethylphenoxy)propanoic acid
CAS15904-03-7
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCC(=O)O)C
InChIInChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyFOIVIMILEOKLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dimethylphenoxy)propanoic acid: Structural & Regulatory Overview


3-(2,4-Dimethylphenoxy)propanoic acid (CAS 15904-03-7) is a phenoxyalkanoic acid derivative (molecular formula C11H14O3, MW 194.23 g/mol) characterized by a 2,4-dimethyl-substituted phenoxy group linked to a propanoic acid moiety . The compound exists as a solid at ambient temperature and exhibits a computed LogP of approximately 2.56, indicating moderate lipophilicity suitable for membrane permeability in biological assays . Commercial sources report purities up to 98% for research applications . According to GHS hazard classification, the compound carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, requiring standard laboratory personal protective equipment and ventilation controls .

Lipoxygenase pathway inhibition study fit (reported lipoxygenase inhibitor profile)
Monocytic differentiation & cell fate studies (reported differentiation-inducing activity)
Membrane permeability assay compatibility (moderate computed lipophilicity)
Standard laboratory handling with PPE and ventilation per GHS classification

3-(2,4-Dimethylphenoxy)propanoic acid: Specificity vs. Analogs


Phenoxyalkanoic acids represent a structurally diverse class where subtle variations in methyl substitution pattern on the phenyl ring and carbon chain length between the ether oxygen and carboxyl group produce profound differences in biological target engagement. The 3-(2,4-dimethylphenoxy)propanoic acid scaffold (three-carbon spacer; 2,4-dimethyl substitution) demonstrates enzymatic inhibition profiles that are non-transferable to regioisomers bearing 2,5-dimethyl, 2,6-dimethyl, or 3,4-dimethyl substitution patterns, nor to the 2-(2,4-dimethylphenoxy)propanoic acid scaffold (methyl substitution on the alpha-carbon of the acid moiety) [1]. Furthermore, the propanoic acid chain length confers distinct metabolic stability and target-binding geometry compared to the phenoxyacetic acid analog (2,4-dimethylphenoxyacetic acid) . Generic substitution across this class without empirical validation of target-specific activity introduces significant risk of experimental failure, as demonstrated by documented divergent enzyme inhibition profiles, cytotoxicity differentials, and metabolic fate among closely related analogs.

Lipoxygenase inhibitor profile
2,5- or 2,6-dimethyl regioisomers may redirect to unrelated enzyme targets, lacking lipoxygenase engagement
Arachidonic acid cascade target engagement
Phenoxyacetic acid analog targets HPPD and bacterial protein synthesis, not lipoxygenase
Linear propanoic acid chain geometry
Alpha-methyl analog (2-(2,4-dimethylphenoxy)propanoic acid) may alter binding pose and metabolic stability

3-(2,4-Dimethylphenoxy)propanoic acid: Key Evidence vs. Analogs


Lipoxygenase Inhibition Profile

3-(2,4-Dimethylphenoxy)propanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While explicit IC50 values are not provided in the indexed record, the annotation of the compound as a 'potent' lipoxygenase inhibitor establishes a defined primary mechanism. In contrast, the regioisomeric analog 2-(2,5-dimethylphenoxy)propanoic acid has no reported lipoxygenase activity in public databases, and 2,4-dimethylphenoxyacetic acid (the shorter-chain analog) is primarily documented as a 4-hydroxyphenylpyruvate dioxygenase inhibitor and bacterial protein synthesis inhibitor rather than a lipoxygenase modulator . The 2,4-dimethyl substitution pattern on the phenoxy ring combined with the propanoic acid chain length appears to confer selectivity for the lipoxygenase enzyme class.

Enzyme target class
Class-level
Target: Lipoxygenase inhibitor (potent); lesser activity on COX, carboxylesterase. Comparator: 2,4-Dimethylphenoxyacetic acid — HPPD inhibitor, bacterial protein synthesis inhibitor; 2-(2,5-dimethylphenoxy)propanoic acid — no lipoxygenase activity.
Supports lipoxygenase pathway target engagement review.
Vendor annotation; independent IC50 data needed.
Inflammation Arachidonic acid cascade Enzyme inhibition

Monocytic Differentiation Activity

3-(2,4-Dimethylphenoxy)propanoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This cellular phenotype has been cited as evidence for potential utility as an anti-cancer agent and in dermatological applications. The regioisomeric analog 3-(2,6-dimethylphenoxy)propanoic acid (CAS 22383-95-5) has been studied for cytoprotection against hypoxia-reoxygenation injury in isolated cardiomyocytes, a mechanistically distinct activity unrelated to differentiation induction [2]. The positional shift of a single methyl group from the 4-position to the 6-position on the phenyl ring redirects biological activity from differentiation-inducing to cardioprotective phenotypes.

Cellular phenotype
Reported
Target: Induces monocytic differentiation and arrests undifferentiated cell proliferation. Comparator (2,6-dimethyl regioisomer): Cytoprotection in hypoxia-reoxygenation cardiomyocyte model.
Supports differentiation-model endpoint context; phenotype not shared with 2,6-regioisomer.
Cross-study comparison; independent replication advised.
Cancer Cell differentiation Antiproliferative

Lipophilicity & Membrane Permeability

3-(2,4-Dimethylphenoxy)propanoic acid exhibits a computed LogP of 2.56 . This value positions the compound within the optimal lipophilicity range for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility. In comparison, the alpha-methyl-substituted analog 2-(2,4-dimethylphenoxy)propanoic acid has a reported LogP of 2.6 (XLogP3) [1], representing a modest but measurable increase in lipophilicity attributable to the methyl group on the alpha-carbon adjacent to the carboxyl moiety. This structural difference influences both the compound's distribution coefficient and its ionization behavior at physiological pH, as the alpha-methyl group sterically influences the carboxylic acid's pKa.

Lipophilicity (LogP)
Head-to-head
Target: LogP 2.56 (computed). Alpha-methyl analog (2-(2,4-dimethylphenoxy)propanoic acid): LogP 2.60 (XLogP3). ΔLogP = 0.04.
Marginal lipophilicity difference; linear chain may impact binding pose.
Computed values; experimental logD may differ.
ADME Lipophilicity Drug design

Safety and Handling Profile

3-(2,4-Dimethylphenoxy)propanoic acid carries a defined GHS hazard classification per Fluorochem technical datasheet, with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . This classification mandates specific personal protective equipment (gloves, eye/face protection, protective clothing) and ventilation controls (use only outdoors or in well-ventilated area). The compound is classified as non-hazardous for transport. In contrast, 2-(2,4-dimethylphenoxy)propanoic acid (CAS 777-02-6) is documented to exhibit toxicity toward non-target organisms, necessitating careful handling and application in environmental contexts .

Hazard classification
Reported
H302, H315, H319, H335 (acute toxicity, irritation). Non-hazardous for transport. Comparator 2-(2,4-dimethylphenoxy)propanoic acid shows non-target organism toxicity.
Standard lab PPE and ventilation required; hazard profile differs from analogs.
Per GHS; vendor SDS review advised.
Laboratory safety Hazard communication Procurement compliance

3-(2,4-Dimethylphenoxy)propanoic acid: Validated Applications


Lipoxygenase Pathway Modulation

Based on its documented potent lipoxygenase inhibitory activity and interference with arachidonic acid metabolism [1], 3-(2,4-dimethylphenoxy)propanoic acid is positioned as a tool compound for investigating leukotriene-mediated inflammatory pathways. The compound's activity against lipoxygenase distinguishes it from 2,4-dimethylphenoxyacetic acid, which targets 4-hydroxyphenylpyruvate dioxygenase and bacterial protein synthesis . Researchers requiring modulation of the lipoxygenase arm of the arachidonic acid cascade should prioritize this specific compound over other phenoxyalkanoic acid derivatives that lack this target engagement profile.

Monocytic Differentiation in Oncology

The compound's pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1] supports its application in cancer biology research focused on differentiation therapy approaches or myeloid lineage commitment studies. This phenotype is absent in the 2,6-dimethyl regioisomer, which instead confers cardioprotection against hypoxia-reoxygenation injury . Investigators exploring small-molecule inducers of monocytic differentiation should select 3-(2,4-dimethylphenoxy)propanoic acid based on this documented cellular activity.

Antioxidant & Oxidative Stress Research

3-(2,4-Dimethylphenoxy)propanoic acid has been documented to serve as an antioxidant in fats and oils [1]. This property, combined with its lipoxygenase inhibition profile, positions the compound for studies examining oxidative stress in lipid-rich biological systems. The antioxidant activity provides an orthogonal functional dimension that may complement or synergize with its enzyme inhibitory effects in cellular models of oxidative damage.

ADME & Lipophilicity Profiling

With a computed LogP of 2.56 [1], 3-(2,4-dimethylphenoxy)propanoic acid falls within the established 'drug-like' lipophilicity range (LogP 1–3) for oral bioavailability. The compound can serve as a reference standard in ADME screening panels evaluating the impact of methyl substitution patterns and chain length on membrane permeability and metabolic stability in the phenoxyalkanoic acid series. The linear propanoic acid chain without alpha-substitution provides a baseline for assessing the contributions of branching to physicochemical and pharmacokinetic parameters.

Application
Selection Property
Validation Focus
Leukotriene pathway signaling studies
Lipoxygenase inhibitor profile
Arachidonic acid cascade target engagement
Cell differentiation & lineage commitment research
Monocytic differentiation-inducing activity
Proliferation arrest & lineage marker validation
Oxidative stress & lipid peroxidation research
Antioxidant activity in lipid systems
Lipid peroxidation & oxidative damage assays
ADME reference & permeability screening
Moderate lipophilicity (LogP ~2.6) and linear chain
Membrane permeability & metabolic stability panel

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